

Ibrutinib-biotin for BTK target engagement studies

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Compound of Interest

Compound Name: *Ibrutinib-biotin*

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An In-Depth Technical Guide to **Ibrutinib-Biotin** for BTK Target Engagement Studies

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1] Its dysregulation is a hallmark of various B-cell malignancies, making it a key therapeutic target.[2] Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[3] It functions by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[4][5][6]

To facilitate the study of ibrutinib's interaction with its target in various experimental systems, chemical probes have been developed. **Ibrutinib-biotin** is one such probe, consisting of the ibrutinib molecule linked to a biotin moiety, often via a long-chain linker.[7][8] This dual functionality allows it to bind to the BTK active site with high affinity while enabling detection, purification, and quantification through the high-affinity interaction between biotin and streptavidin-based reagents. This guide provides an in-depth overview of the use of **ibrutinib-biotin** for BTK target engagement studies, including relevant signaling pathways, detailed experimental protocols, and quantitative data.

The Ibrutinib-Biotin Probe: Specificity and Affinity

Ibrutinib-biotin retains the high-affinity binding characteristics of its parent compound. The probe's primary utility lies in its ability to occupy the same active site as ibrutinib, making it an

excellent tool for competitive binding assays to determine the extent of BTK engagement by unlabeled inhibitors. The specificity of **ibrutinib-biotin** is a critical factor, and like ibrutinib, it can exhibit off-target activity against other kinases that have a homologous cysteine in their active site.[\[3\]](#)

Table 1: Inhibitory Potency (IC₅₀) of **Ibrutinib-Biotin** Against a Panel of Kinases

Kinase Target	IC ₅₀ Range (nM)
BTK	0.755 - 1.02
TEC	1.71 - 2.29
BLK	3.66 - 4.27
BMX	4.42 - 5.57
LCK	5.99 - 6.92
Src	33.8 - 36.3
ITK	187 - 198
JAK3	4,870 - 5,340

Data sourced from multiple vendors and patents.[\[7\]](#)[\[8\]](#) For comparison, the IC₅₀ of the parent compound, ibrutinib, for BTK is approximately 0.5 nM.[\[3\]](#)[\[9\]](#)

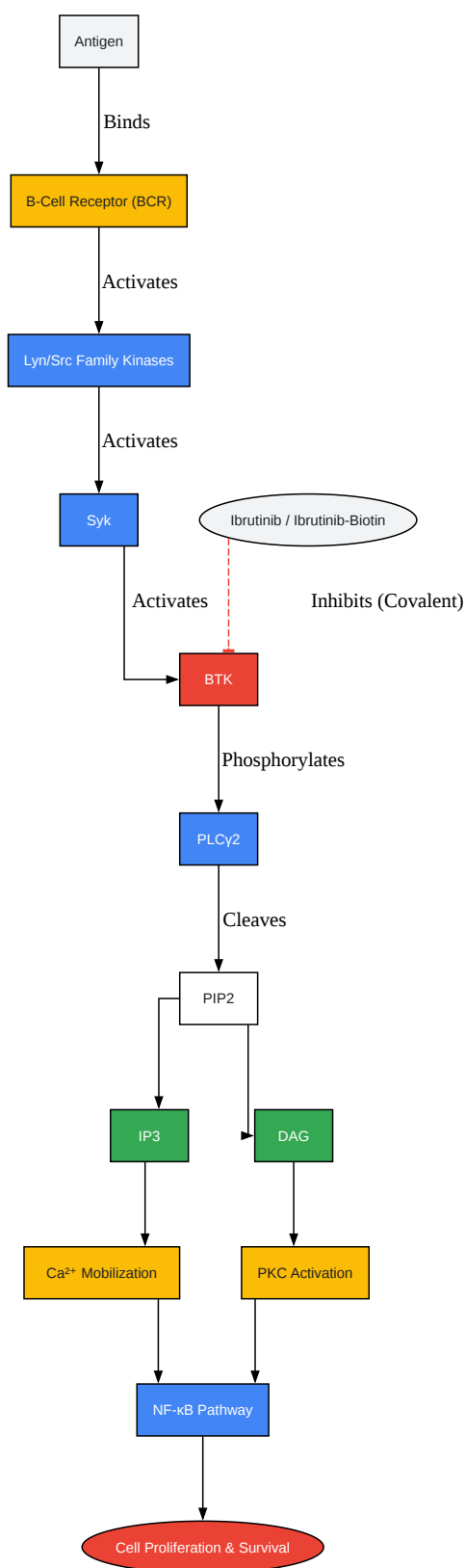
The B-Cell Receptor (BCR) Signaling Pathway

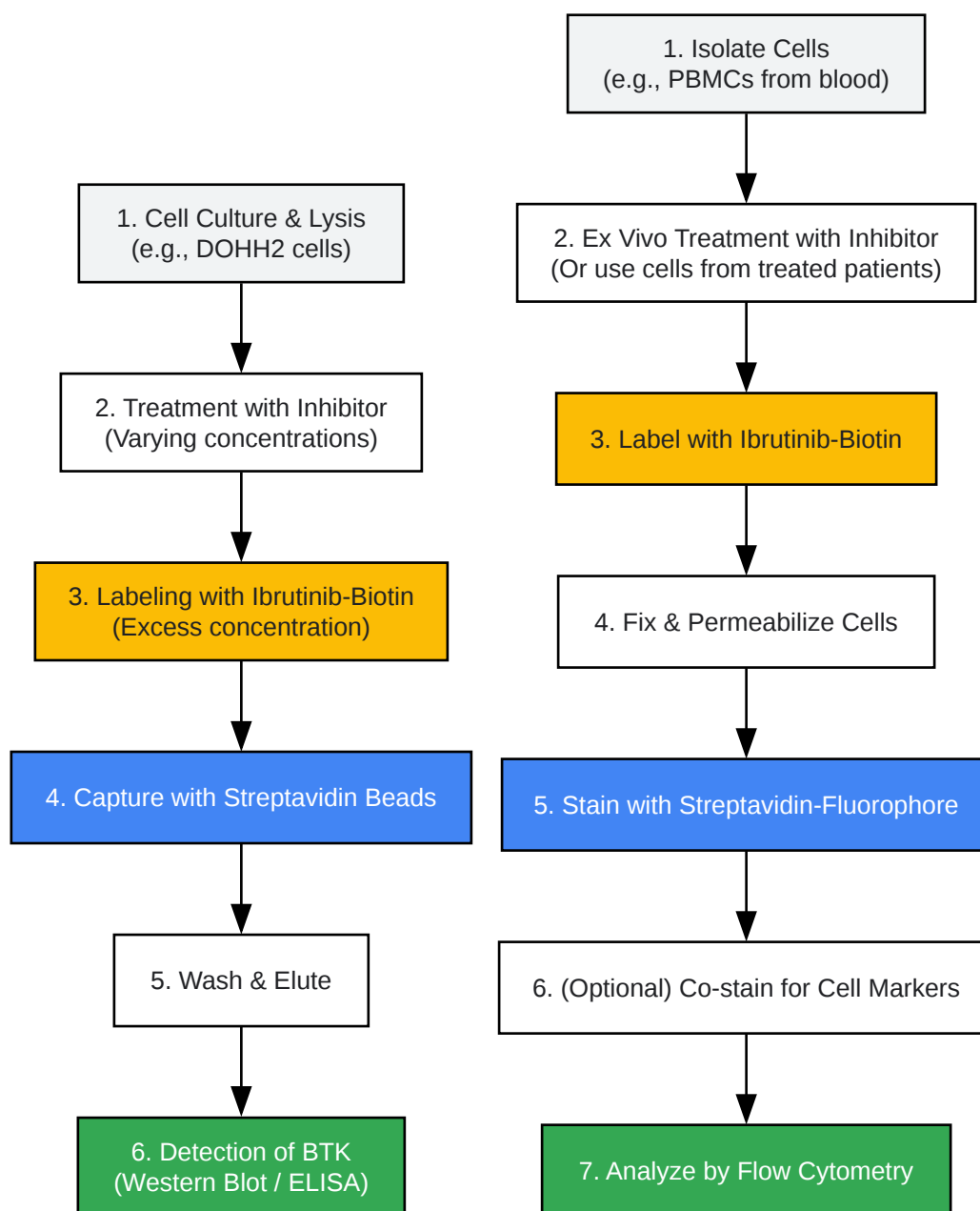
Understanding the BCR signaling cascade is fundamental to appreciating the mechanism of BTK inhibition. The pathway is a cornerstone of B-cell function, and its constitutive activation is a driver for many B-cell cancers.[\[10\]](#)

Upon antigen binding, the BCR aggregates, which initiates a signaling cascade.[\[11\]](#) This process activates Src family kinases like LYN and SYK.[\[12\]](#)[\[13\]](#) BTK is then recruited to the plasma membrane where it becomes activated and subsequently phosphorylates key downstream substrates, most notably Phospholipase Cy2 (PLCy2).[\[1\]](#)[\[14\]](#) Activated PLCy2 cleaves PIP2 into the second messengers IP3 and DAG, which leads to calcium mobilization

and activation of pathways like NF- κ B, ultimately driving cell proliferation and survival.[1][6]

Ibrutinib's inhibition of BTK effectively halts this signal transduction.[6]





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